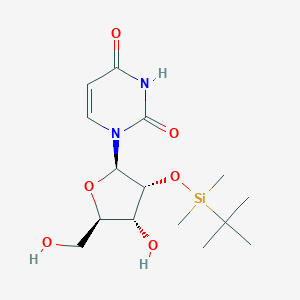

2'-TBDMS-rU

Übersicht

Beschreibung

2’-Tert-Butyldimethylsilyl-ribouridine (2’-TBDMS-rU) is a modified nucleoside used in the synthesis of RNA oligonucleotides. The tert-butyldimethylsilyl (TBDMS) group is employed as a protecting group for the 2’-hydroxyl function of ribonucleosides during chemical synthesis. This modification is crucial for the stability and efficiency of RNA synthesis, particularly in the context of therapeutic and diagnostic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-TBDMS-rU typically involves the protection of the 2’-hydroxyl group of ribouridine with the TBDMS groupThe reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of 2’-TBDMS-rU follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated solid-phase synthesis techniques. The use of high-quality reagents and stringent process controls ensures consistent product quality and minimizes impurities .

Analyse Chemischer Reaktionen

Protection of the 2'-Hydroxyl Group

The introduction of the TBDMS group to the 2'-OH of uridine is a foundational step in RNA phosphoramidite synthesis. This reaction typically employs TBDMS-Cl (tert-butyldimethylsilyl chloride) under anhydrous conditions:

Reaction Conditions

Mechanism :

The reaction proceeds via nucleophilic attack of the 2'-OH on the electrophilic silicon atom of TBDMS-Cl, forming a stable silyl ether. DMF acts as both solvent and catalyst, enhancing the reactivity of TBDMS-Cl .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| TBDMS-Cl Equivalence | 1.7 eq | |

| Reaction Solvent | DMF | |

| Purification Method | Silica column chromatography |

Deprotection of the TBDMS Group

The TBDMS group is removed post-synthesis using fluoride-based reagents:

Common Deprotection Methods

| Reagent | Conditions | Efficiency | Source |

|---|---|---|---|

| TBAF (1M in THF) | 24–48 hrs, 25°C | >95% | |

| NH4F (8M in DMF) | 12–24 hrs, 65°C | ~90% | |

| HF-Pyridine | 1 hr, 0°C to 25°C | >99% |

Mechanism :

Fluoride ions cleave the Si-O bond via nucleophilic displacement, regenerating the 2'-OH group .

Stability Under Synthetic Conditions

The TBDMS group exhibits robustness during standard RNA synthesis steps but is sensitive to:

-

Acidic Conditions : Partial migration to the 3'-OH occurs at pH < 4 .

-

Prolonged Heating : Degrades above 80°C in polar aprotic solvents .

Comparative Stability Data :

| Condition | Observation | Source |

|---|---|---|

| 0.1M AcOH in THF | No migration (24 hrs) | |

| 1M HCl in MeCN | 5% migration (1 hr) |

Side Reactions and Mitigation

Wissenschaftliche Forschungsanwendungen

Key Applications

-

RNA Oligonucleotide Synthesis

- Role: Protects the 2'-hydroxyl group during synthesis.

- Importance: Ensures accurate assembly of RNA sequences, crucial for developing small interfering RNA (siRNA) and microRNA (miRNA) therapeutics.

-

Study of RNA Structure and Function

- Application: Incorporation into RNA molecules to investigate modifications' effects on stability and folding.

- Outcome: Enhanced understanding of RNA interactions with proteins and other biomolecules, aiding in therapeutic development.

-

Gene Silencing Techniques

- Use Case: Employed in RNA interference (RNAi) applications to silence target genes.

- Significance: Facilitates the study of gene function and potential therapeutic interventions.

- Nonenzymatic RNA Copying

Case Studies

-

Synthesis of siRNA:

A study demonstrated that incorporating this compound into siRNA constructs significantly improved the stability and efficacy of gene silencing in mammalian cells. The modified siRNAs showed enhanced resistance to nuclease degradation compared to unmodified counterparts, leading to increased biological activity . -

Investigation of RNA Folding:

Researchers utilized this compound to analyze the folding patterns of synthetic RNA molecules. By varying the incorporation frequency of this modified nucleoside, they could observe changes in secondary structure formation, providing insights into RNA stability under physiological conditions . -

Development of Aptamers:

The compound has also been employed in generating aptamers—short, single-stranded RNAs that can bind specific targets with high affinity. The use of this compound allowed for enhanced structural integrity during the selection process, resulting in more effective binding properties .

Wirkmechanismus

The primary role of 2’-TBDMS-rU is to serve as a protected nucleoside during RNA synthesis. The TBDMS group protects the 2’-hydroxyl function, preventing unwanted side reactions and ensuring efficient coupling of nucleotides. Upon completion of the synthesis, the TBDMS group is removed to yield the functional RNA molecule. This protection-deprotection strategy is essential for the high-fidelity synthesis of RNA oligonucleotides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2’-O-Methyl-ribouridine (2’-OMe-rU)

- 2’-Fluoro-ribouridine (2’-F-rU)

- 2’-O-Methyl-2’-Fluoro-ribouridine (2’-OMe-2’-F-rU)

Uniqueness

2’-TBDMS-rU is unique due to its use of the TBDMS group for 2’-hydroxyl protection, which offers several advantages:

- Stability : The TBDMS group provides robust protection under various reaction conditions.

- Efficiency : Facilitates high coupling efficiency and minimizes side reactions.

- Versatility : Compatible with a wide range of synthetic protocols and reagents .

Biologische Aktivität

2'-TBDMS-rU, or 2'-tert-butyldimethylsilyl-uridine, is a modified ribonucleoside that plays a significant role in biochemical research, particularly in the synthesis of oligonucleotides and RNA. Its unique structural features enhance its stability and reactivity, making it a valuable tool in molecular biology and therapeutic applications. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 660.83 g/mol. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group at the 2' position of the ribose sugar, which enhances its stability against nucleophilic attack and enzymatic degradation.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 660.83 g/mol |

| CAS Number | 81246-80-2 |

| LogP | 5.21120 |

1. Enzymatic Stability

The TBDMS modification significantly increases the resistance of uridine to nucleases, which is crucial for applications in RNA synthesis. Studies indicate that the presence of the TBDMS group allows for efficient incorporation into RNA without degradation during synthesis processes. The compound has been shown to maintain structural integrity under various conditions, making it suitable for use in therapeutic applications where stability is paramount .

2. Interaction with Enzymes

Research has demonstrated that this compound can interact with various polymerases and reverse transcriptases. For instance, it has been incorporated into RNA strands synthesized by HIV reverse transcriptase, showing comparable efficiency to unmodified nucleotides . The modification does not hinder base pairing but rather enhances the overall yield of synthesized RNA.

3. Cellular Effects

Due to its enhanced stability and incorporation into RNA, this compound has been studied for its effects on cellular pathways. It has been found to influence gene expression by stabilizing RNA structures, thereby affecting translation efficiency . Furthermore, its photophysical properties suggest potential interactions with cellular signaling pathways, although detailed mechanisms remain to be fully elucidated .

Case Study 1: Oligonucleotide Synthesis

In a study focused on synthesizing modified RNA oligonucleotides, researchers utilized this compound as a building block. The results indicated that oligonucleotides containing this modification exhibited improved resistance to exonuclease activity compared to their unmodified counterparts. This property was particularly beneficial in therapeutic contexts where prolonged RNA stability is required .

Case Study 2: Therapeutic Applications

Another significant application of this compound is in the development of RNA-based therapeutics. A study highlighted its use in creating small interfering RNAs (siRNAs) that demonstrated enhanced efficacy in gene silencing due to their increased stability and reduced immunogenicity . The incorporation of this modified nucleotide allowed for more effective delivery systems in vivo.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 2'-TBDMS-rU, and how do they influence its applications in oligonucleotide synthesis?

- Answer : this compound is a uridine derivative modified with a tert-butyldimethylsilyl (TBDMS) group at the 2'-oxygen, enhancing steric protection during RNA synthesis. Its molecular formula is C₁₅H₂₆N₂O₆Si (MW: 358.462 g/mol), with a LogP value of 0.589, indicating moderate hydrophobicity . The TBDMS group improves stability against nucleophilic attack and reduces side reactions during solid-phase synthesis. Researchers should prioritize NMR (¹H/¹³C) and mass spectrometry (MS) for structural validation, ensuring proper silylation efficiency and purity .

Q. What standardized protocols are recommended for synthesizing and purifying this compound?

- Answer : Synthesis typically involves silylation of uridine using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions with imidazole as a catalyst. Purification via silica-gel chromatography (e.g., hexane:ethyl acetate gradients) is critical to remove unreacted reagents. Researchers must monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity through melting point analysis (if available) and spectroscopic data .

Q. How should researchers assess the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Answer : Stability studies should include accelerated degradation tests:

- Thermal stability : Incubate at 40–60°C for 24–72 hours and analyze via HPLC for decomposition products.

- pH sensitivity : Expose to buffers (pH 3–9) and quantify hydrolysis rates using UV-Vis spectroscopy (λ = 260 nm).

- Moisture sensitivity : Conduct Karl Fischer titration to determine water content in storage conditions (recommended: 2–8°C, desiccated) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of this compound synthesis to minimize 3'- or 5'-silylation byproducts?

- Answer : Regioselectivity depends on steric and electronic factors. Strategies include:

- Solvent choice : Use polar aprotic solvents (e.g., DMF) to favor 2'-silylation.

- Temperature control : Lower temperatures (0–5°C) reduce kinetic byproduct formation.

- Protecting group compatibility : Pre-protect the 5'-OH with acid-labile groups (e.g., DMTr) to direct silylation to the 2'-position. Validate outcomes via 2D NMR (e.g., COSY, HSQC) to confirm regiochemical fidelity .

Q. What methodological approaches resolve contradictions in reported silylation efficiencies for this compound across studies?

- Answer : Discrepancies often arise from reagent purity, solvent traces, or reaction scale. Researchers should:

- Standardize reagents : Use freshly distilled TBDMS-Cl and anhydrous solvents.

- Control humidity : Perform reactions in a glovebox (<10 ppm H₂O).

- Compare kinetic data : Use Arrhenius plots to correlate temperature and yield across studies. Contradictory results may reflect unaccounted variables like metal ion contamination or solvent basicity .

Q. How can this compound be integrated into RNA strands with mixed protecting groups, and what analytical challenges arise?

- Answer : Co-synthesis with 5'-O-DMTr and phosphoramidite derivatives requires iterative deprotection steps. Challenges include:

- Deprotection efficiency : Use ammonium hydroxide (55°C, 12 hours) for TBDMS removal without strand cleavage.

- Analytical validation : Employ MALDI-TOF MS for oligonucleotide mass verification and ion-pair HPLC for purity assessment. Cross-contamination risks necessitate rigorous purification between steps .

Q. Data Management and Reproducibility

Q. What best practices ensure reproducibility in this compound synthesis and characterization workflows?

- Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Documentation : Record reagent lot numbers, reaction times, and environmental conditions (humidity, temperature).

- Metadata tagging : Include raw NMR/MS files and chromatograms in repositories like Zenodo or Figshare.

- Collaborative protocols : Use electronic lab notebooks (ELNs) for real-time data sharing .

Q. How should researchers design experiments to address gaps in the mechanistic understanding of this compound stability in long-term storage?

- Answer : Implement a factorial design:

- Variables : Temperature (2–25°C), humidity (0–60% RH), and light exposure.

- Response metrics : Purity (HPLC), water content (Karl Fischer), and spectroscopic integrity.

- Statistical analysis : Use ANOVA to identify significant degradation factors. Pre-register the study design on platforms like Open Science Framework (OSF) to enhance transparency .

Q. Ethical and Regulatory Considerations

Q. What ethical guidelines apply to studies using this compound in biomedical research involving human-derived RNA?

- Answer : Compliance with GDPR and IRB protocols is mandatory if handling human data or samples. Key steps include:

Eigenschaften

IUPAC Name |

1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)23-12-11(20)9(8-18)22-13(12)17-7-6-10(19)16-14(17)21/h6-7,9,11-13,18,20H,8H2,1-5H3,(H,16,19,21)/t9-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQZFVZTNUOLCQ-OJAKKHQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459643 | |

| Record name | 2'-TBDMS-rU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54925-71-2 | |

| Record name | 2'-TBDMS-rU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.